Cas no 222553-93-7 (2-(3,5-Dimethylthiophen-2-yl)acetic acid)

2-(3,5-Dimethylthiophen-2-yl)acetic acid is a thiophene-based carboxylic acid derivative characterized by its dimethyl-substituted aromatic ring structure. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its thiophene core imparts unique electronic properties, making it valuable for applications in heterocyclic chemistry and material science. The acetic acid moiety enhances reactivity, facilitating further derivatization via esterification, amidation, or coupling reactions. The dimethyl groups contribute to steric and electronic modulation, improving selectivity in synthetic pathways. This compound is typically supplied in high purity, ensuring consistent performance in research and industrial applications.
2-(3,5-Dimethylthiophen-2-yl)acetic acid structure
222553-93-7 structure
商品名:2-(3,5-Dimethylthiophen-2-yl)acetic acid
CAS番号:222553-93-7
MF:C8H10O2S
メガワット:170.228801250458
CID:4642063
PubChem ID:21260742

2-(3,5-Dimethylthiophen-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3,5-dimethylthiophen-2-yl)acetic acid
    • 3,5-dimethylthiopheneacetic acid
    • Z2768769177
    • 2-(3,5-Dimethylthiophen-2-yl)acetic acid
    • インチ: 1S/C8H10O2S/c1-5-3-6(2)11-7(5)4-8(9)10/h3H,4H2,1-2H3,(H,9,10)
    • InChIKey: JHWOGQXJVAHIFI-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=CC(C)=C1CC(=O)O

計算された属性

  • せいみつぶんしりょう: 170.04015073g/mol
  • どういたいしつりょう: 170.04015073g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-(3,5-Dimethylthiophen-2-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-366130-0.1g
2-(3,5-dimethylthiophen-2-yl)acetic acid
222553-93-7 95.0%
0.1g
$518.0 2025-03-18
Enamine
EN300-366130-5.0g
2-(3,5-dimethylthiophen-2-yl)acetic acid
222553-93-7 95.0%
5.0g
$4349.0 2025-03-18
Enamine
EN300-366130-1.0g
2-(3,5-dimethylthiophen-2-yl)acetic acid
222553-93-7 95.0%
1.0g
$1500.0 2025-03-18
1PlusChem
1P01BU1T-1g
2-(3,5-dimethylthiophen-2-yl)acetic acid
222553-93-7 95%
1g
$1916.00 2023-12-18
A2B Chem LLC
AW30977-2.5g
2-(3,5-dimethylthiophen-2-yl)acetic acid
222553-93-7 95%
2.5g
$3130.00 2024-04-20
A2B Chem LLC
AW30977-100mg
2-(3,5-dimethylthiophen-2-yl)acetic acid
222553-93-7 95%
100mg
$581.00 2024-04-20
Enamine
EN300-366130-0.5g
2-(3,5-dimethylthiophen-2-yl)acetic acid
222553-93-7 95.0%
0.5g
$1170.0 2025-03-18
Enamine
EN300-366130-0.25g
2-(3,5-dimethylthiophen-2-yl)acetic acid
222553-93-7 95.0%
0.25g
$743.0 2025-03-18
Enamine
EN300-366130-0.05g
2-(3,5-dimethylthiophen-2-yl)acetic acid
222553-93-7 95.0%
0.05g
$347.0 2025-03-18
Enamine
EN300-366130-10.0g
2-(3,5-dimethylthiophen-2-yl)acetic acid
222553-93-7 95.0%
10.0g
$6450.0 2025-03-18

2-(3,5-Dimethylthiophen-2-yl)acetic acid 関連文献

2-(3,5-Dimethylthiophen-2-yl)acetic acidに関する追加情報

Research Brief on 2-(3,5-Dimethylthiophen-2-yl)acetic Acid (CAS: 222553-93-7): Recent Advances and Applications

2-(3,5-Dimethylthiophen-2-yl)acetic acid (CAS: 222553-93-7) is a thiophene-based carboxylic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile building block in organic synthesis and drug development, particularly due to its unique structural features and potential biological activities. Recent studies have explored its applications in medicinal chemistry, material science, and as a precursor for more complex molecules. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthesis, properties, and emerging applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-(3,5-Dimethylthiophen-2-yl)acetic acid as a key intermediate in the synthesis of novel anti-inflammatory agents. The study demonstrated that derivatives of this compound exhibited potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The researchers employed a multi-step synthetic route, starting with the alkylation of 3,5-dimethylthiophene, followed by carboxylation to yield the target compound. The resulting derivatives showed promising selectivity and efficacy in preclinical models, suggesting potential for further development as non-steroidal anti-inflammatory drugs (NSAIDs).

Another notable application of 2-(3,5-Dimethylthiophen-2-yl)acetic acid was reported in a 2022 ACS Applied Materials & Interfaces article, where it was utilized as a functional monomer in the design of conductive polymers. The study highlighted the compound's ability to enhance the electronic properties of polythiophene-based materials, making them suitable for use in organic electronics and biosensors. The researchers attributed this improvement to the electron-donating effects of the methyl groups and the carboxylic acid moiety, which facilitated charge transport and stability in the polymer matrix.

Recent advancements in synthetic methodologies have also been reported. A 2023 Organic Letters publication detailed a novel, one-pot synthesis of 2-(3,5-Dimethylthiophen-2-yl)acetic acid using palladium-catalyzed C-H activation. This approach significantly improved the yield and reduced the number of purification steps compared to traditional methods, making it more scalable for industrial applications. The study also explored the compound's reactivity in various cross-coupling reactions, expanding its utility in the synthesis of complex heterocyclic systems.

In the realm of drug discovery, 2-(3,5-Dimethylthiophen-2-yl)acetic acid has been identified as a potential pharmacophore in the development of kinase inhibitors. A 2023 Bioorganic & Medicinal Chemistry study demonstrated its incorporation into small-molecule inhibitors targeting protein kinases involved in cancer progression. The compound's thiophene ring and carboxylic acid group were found to interact with key residues in the ATP-binding pocket of the kinases, leading to improved binding affinity and selectivity. These findings underscore the compound's versatility as a scaffold in rational drug design.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on 2-(3,5-Dimethylthiophen-2-yl)acetic acid. Recent research has focused on addressing issues such as metabolic stability and bioavailability through structural modifications and prodrug strategies. For instance, a 2023 European Journal of Pharmaceutical Sciences study explored ester and amide derivatives of the compound to enhance its membrane permeability and in vivo performance.

In conclusion, 2-(3,5-Dimethylthiophen-2-yl)acetic acid (CAS: 222553-93-7) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its applications span from drug development to materials science, driven by its synthetic versatility and potential biological activities. Future research directions may include further exploration of its structure-activity relationships, development of more efficient synthetic routes, and investigation of its potential in emerging therapeutic areas. The compound's unique properties position it as a valuable tool in the ongoing quest for novel bioactive molecules and functional materials.

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